2'-Hydroxy-5'-methylacetophenone
Overview
Description
It is a yellow crystalline powder with a melting point of 45-48°C and a boiling point of 112-114°C at 12 mmHg . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2’-Hydroxy-5’-methylacetophenone, also known as 1-(2-Hydroxy-5-methylphenyl)ethanone, is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group . .
Result of Action
It is used as an intermediate in organic synthesis , suggesting that it may undergo various chemical reactions to produce different compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methylacetophenone can be synthesized through several methods. One common method involves the reaction of p-cresol with acetic anhydride in the presence of phosphoric acid, followed by purification . Another method involves the reaction of p-cresol with acetyl chloride in the presence of aluminum chloride .
Industrial Production Methods: In industrial settings, the production of 2’-Hydroxy-5’-methylacetophenone typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-5’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2’-Hydroxy-5’-methylacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4’-Hydroxy-3’,5’-dimethylacetophenone
- 3’,4’-Dimethylacetophenone
- 3’,4’,5’-Trimethoxyacetophenone
- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone
- 2’,4’,6’-Trihydroxyacetophenone monohydrate
Comparison: 2’-Hydroxy-5’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group at the ortho position relative to the acetyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPDFBFVMJNGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061702 | |
Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma | |
Record name | 2'-Hydroxy-5'-methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Hydroxy-5-methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
210.00 °C. @ 760.00 mm Hg | |
Record name | 2'-Hydroxy-5'-methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-Hydroxy-5-methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1450-72-2 | |
Record name | 2′-Hydroxy-5′-methylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-5-methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxy-5'-methylacetophenone | |
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Record name | 2'-Hydroxy-5'-methylacetophenone | |
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Record name | Ethanone, 1-(2-hydroxy-5-methylphenyl)- | |
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Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.469 | |
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Record name | 2-HYDROXY-5-METHYLACETOPHENONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11661U1ZEN | |
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Record name | 2'-Hydroxy-5'-methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
Record name | 2'-Hydroxy-5'-methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2'-Hydroxy-5'-methylacetophenone, also known as 1-(2-hydroxy-5-methylphenyl)ethanone, has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize this compound, including:
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
A: Research has shown that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton significantly impacts the acaricidal activity of this compound against various mite species. [] The position and nature of these substituents influence the molecule's interaction with its target, ultimately affecting its potency.
A: Studies comparing this compound with its derivatives (2'-methylacetophenone, 3'-methylacetophenone, 4'-methylacetophenone, and 2'-hydroxy-4'-methylacetophenone) demonstrated varied acaricidal activity against Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. These variations highlight the importance of specific substituent positions for optimal activity. []
A: While specific stability studies under various conditions are limited within the provided research, its use as a building block in the synthesis of various metal complexes suggests it possesses sufficient stability for complexation reactions. [, , , , , , , ] Further investigation into its stability under specific environmental conditions like temperature, pH, and light exposure would be beneficial.
A: While the provided research primarily focuses on this compound as a ligand in metal complexes or a precursor for other compounds, some studies indicate potential catalytic applications. For example, its iron(III) and nickel(II) complexes have been explored for their catalytic activity in styrene oxidation. [, ]
ANone: Further research is required to fully explore and optimize the catalytic potential of this compound and its derivatives. This includes investigating various catalytic reactions, identifying optimal reaction conditions, and elucidating the underlying reaction mechanisms.
A: The compound shows promise in several areas:* Acaricides: It exhibits potent acaricidal activity against several mite species, suggesting its potential use in developing natural acaricides. []* Metal Complexation: It acts as a versatile ligand in forming stable complexes with various transition metals, which can have applications in catalysis, materials science, and other fields. [, , , , , , , ]* Pharmaceutical Intermediates: Its derivatives, like those with thiosemicarbazone moieties, have been investigated for their potential pharmaceutical applications. []
A: In addition to its acaricidal activity, the compound and its derivatives have demonstrated potential in other areas:* Antimicrobial Activity: Some metal complexes incorporating this compound as a ligand have shown antimicrobial activity against various bacterial and fungal strains. [, , ]* Antidiabetic Activity: Studies on Elaeagnus angustifolia L., which contains 1-(2-hydroxy-5-methylphenyl)-ethanone, suggest potential antidiabetic properties. [, ]
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